Cyclohexyl 3-(morpholinomethyl)phenyl ketone
Overview
Description
Cyclohexyl 3-(morpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO2 . It is a derivative of cyclohexyl phenyl ketone, which is an organic compound used in various applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group, a phenyl group, and a morpholinomethyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Nucleophilic Behavior and Catalysis
Cyclohexyl 3-(morpholinomethyl)phenyl ketone and its derivatives demonstrate varied nucleophilic behaviors in reactions with diethyl azodicarboxylate (DAD) and phenylisocyanate (PIC), among others, highlighting its utility in understanding reaction mechanisms and developing new synthetic routes. For instance, morpholinoenamines derived from cyclohexyl- and phenyl methyl ketone show specific reactivities, offering insights into nucleophilic substitution and catalysis processes (Ferri, Pitacco, & Valentin, 1978).
Synthesis of Cycloalkanes
The compound is instrumental in the synthesis of 1-morpholino-1-(phenylethynyl)cycloalkanes, showcasing its versatility in generating complex molecular architectures. This process involves the reaction of enamines (derived from cyclic ketones) with phenylacetylene in the presence of CuI, demonstrating the compound's role in facilitating the formation of cycloalkanes with potential applications in materials science and pharmaceutical research (Vkhin, Komissarov, & Orlova, 1994).
Oxidation Studies
In studies focusing on the oxidation of enamines, this compound derivatives have been used to explore the oxidative behavior of morpholine-containing compounds, leading to products like N-acetyl-morpholine and 2-acetoxy-ketone. These findings are crucial for understanding the oxidation mechanisms and for the development of new oxidation reagents and processes (Corbani, Rindonek, & Scolastico, 1973).
Cyclization Reactions
The compound plays a significant role in cyclization reactions, such as the synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, by treating certain ketone O-2,4-dinitrophenyloximes with specific reagents. These reactions are pivotal for constructing complex heterocyclic structures that are foundational in developing new drugs and materials (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Properties
IUPAC Name |
cyclohexyl-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h4-5,8,13,16H,1-3,6-7,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDGGXAHYQUCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643116 | |
Record name | Cyclohexyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-42-2 | |
Record name | Cyclohexyl[3-(4-morpholinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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